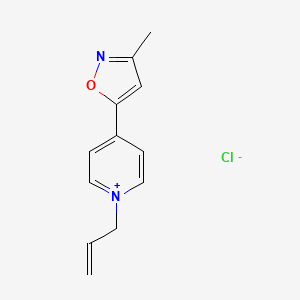
1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.
Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.
Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
20242-34-6 |
|---|---|
Molekularformel |
C12H13ClN2O |
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SNMAMLQEKVNFHE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
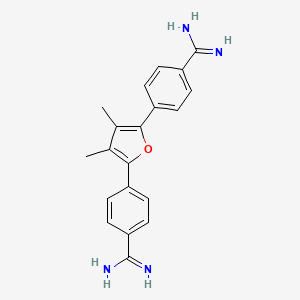
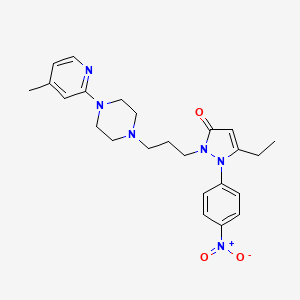

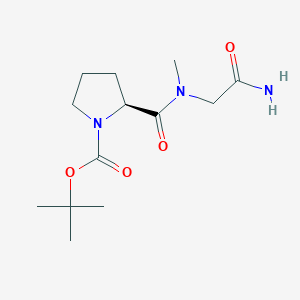
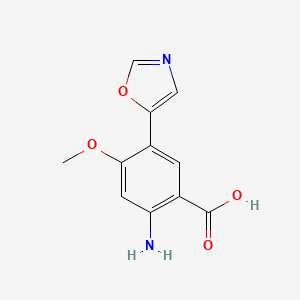
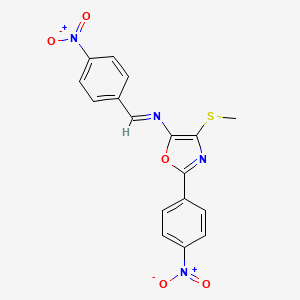
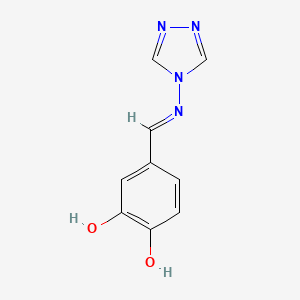
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
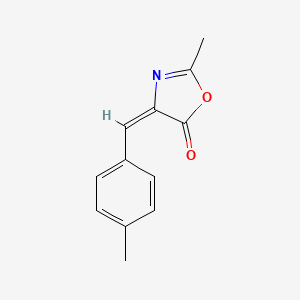

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
